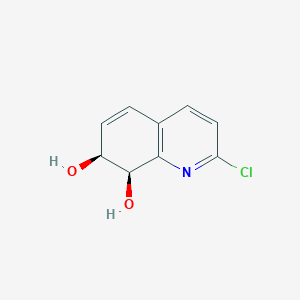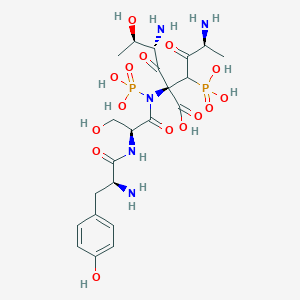
Galactosamine-4-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactosamine-4-phosphate (GalN4P) is a phosphorylated derivative of galactosamine, which is a monosaccharide. GalN4P is an important intermediate in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans (PGs) that are essential components of extracellular matrix (ECM) and connective tissues in animals. GalN4P has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation.
Mécanisme D'action
Galactosamine-4-phosphate regulates cellular signaling and gene expression through several mechanisms. Galactosamine-4-phosphate activates the transcription factor NF-κB, which regulates the expression of several genes involved in inflammation and immune response. Galactosamine-4-phosphate also activates the protein kinase C (PKC) pathway, which regulates the activity of several enzymes involved in cellular metabolism. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in the biosynthesis of GAGs and PGs.
Biochemical and Physiological Effects:
Galactosamine-4-phosphate has several biochemical and physiological effects. Galactosamine-4-phosphate regulates the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in cellular metabolism, including carbohydrate and lipid metabolism. Galactosamine-4-phosphate also regulates the activity of several transcription factors, including NF-κB, which regulates the expression of several genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Galactosamine-4-phosphate has several advantages and limitations for lab experiments. Galactosamine-4-phosphate is a stable compound that can be easily synthesized and purified. Galactosamine-4-phosphate is also a small molecule that can penetrate cell membranes and regulate cellular signaling and gene expression. However, Galactosamine-4-phosphate has limited solubility in water, which can affect its bioavailability and activity in cell culture experiments.
Orientations Futures
Galactosamine-4-phosphate research has several future directions. Galactosamine-4-phosphate can be used as a tool to study the regulation of cellular signaling and gene expression. Galactosamine-4-phosphate can also be used as a therapeutic target for the treatment of several diseases, including inflammation, cancer, and metabolic disorders. Future research should focus on the development of Galactosamine-4-phosphate analogs with improved bioavailability and activity in vivo. Future research should also focus on the identification of novel enzymes and pathways involved in the biosynthesis and metabolism of Galactosamine-4-phosphate.
Méthodes De Synthèse
Galactosamine-4-phosphate can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The chemical synthesis of Galactosamine-4-phosphate involves the reaction of galactosamine with phosphoric acid in the presence of a catalyst. Enzymatic synthesis of Galactosamine-4-phosphate involves the use of enzymes such as UDP-glucose pyrophosphorylase and UDP-GalNAc pyrophosphorylase. Biosynthesis of Galactosamine-4-phosphate involves the conversion of UDP-GalNAc to Galactosamine-4-phosphate by the enzyme UDP-GalNAc 4-epimerase.
Applications De Recherche Scientifique
Galactosamine-4-phosphate has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation. Galactosamine-4-phosphate is involved in the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. Galactosamine-4-phosphate has been shown to regulate the expression of several genes involved in the biosynthesis of ECM and connective tissues. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in the metabolism of carbohydrates and lipids.
Propriétés
Numéro CAS |
156586-97-9 |
|---|---|
Nom du produit |
Galactosamine-4-phosphate |
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1 |
Clé InChI |
GAKVBLIQIVXARX-KCDKBNATSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
Synonymes |
D-GalN-4-phosphate galactosamine-4-phosphate GalN-4-P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
